![molecular formula C23H32O4SSi B13036252 (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate](/img/structure/B13036252.png)
(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate typically involves multiple steps, starting from simpler organic molecules The key steps include the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the hex-3-ene backbone through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for its application in large-scale industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanesulfonate group to a hydroxyl group or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in multi-step synthesis.
Biology: The compound can be used in the modification of biomolecules for studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate involves its ability to undergo various chemical transformations. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The tert-butyldiphenylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-6[(Tert-butyldimethylsilyl)oxy]hex-3-ene-1-YL methanesulfonate
- (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL trifluoromethanesulfonate
Uniqueness
Compared to similar compounds, (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate offers unique reactivity due to the presence of the tert-butyldiphenylsilyl group, which provides steric hindrance and enhances selectivity in reactions. Its methanesulfonate group is also a versatile leaving group, making it suitable for a wide range of synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C23H32O4SSi |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
[(E)-6-[tert-butyl(diphenyl)silyl]oxyhex-3-enyl] methanesulfonate |
InChI |
InChI=1S/C23H32O4SSi/c1-23(2,3)29(21-15-9-7-10-16-21,22-17-11-8-12-18-22)27-20-14-6-5-13-19-26-28(4,24)25/h5-12,15-18H,13-14,19-20H2,1-4H3/b6-5+ |
Clave InChI |
HIPBTRJVRPPRNQ-AATRIKPKSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC/C=C/CCOS(=O)(=O)C |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC=CCCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


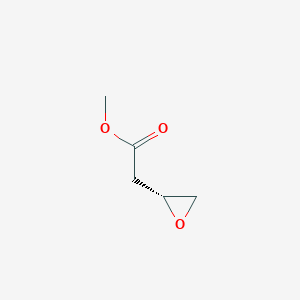
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
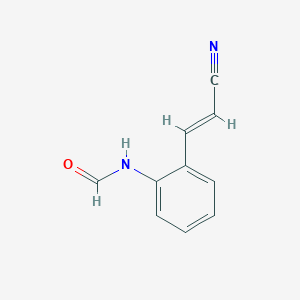
![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)

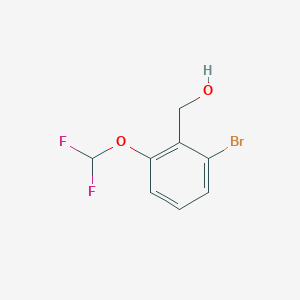
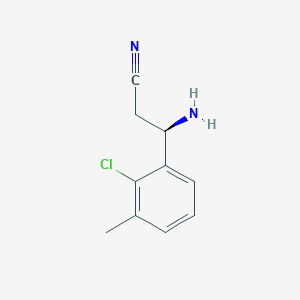
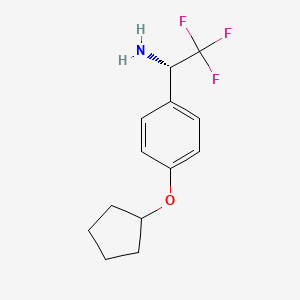
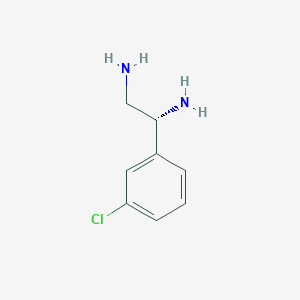
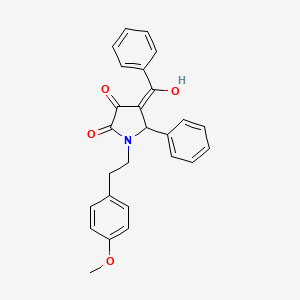
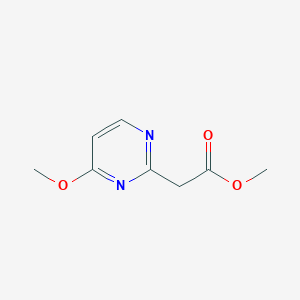
![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13036217.png)
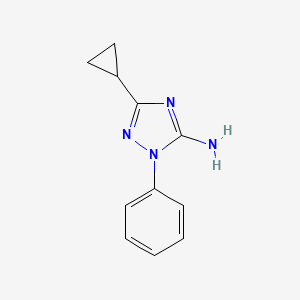
![6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[1,5-c]pyrimidine-2-carboxylic acid](/img/structure/B13036230.png)
